Isotridecanol

Description

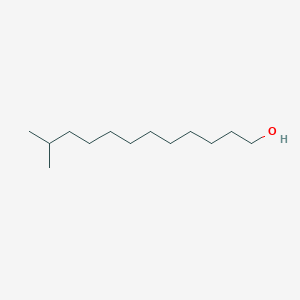

Structure

3D Structure

Properties

IUPAC Name |

11-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLWPFSUCHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058676 | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85763-57-1, 27458-92-0, 68526-86-3 | |

| Record name | 11-Methyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotridecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methyldodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-methyldodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isotridecanol

Catalytic Hydroformylation of Olefin Precursors

The cornerstone of Isotridecanol (B73481) production is the hydroformylation, or oxo synthesis, of C12 olefin precursors. This industrial process involves the reaction of an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas, to produce aldehydes. wikipedia.orgnumberanalytics.com These aldehydes are subsequently hydrogenated in a separate step to yield the final alcohol products. rsc.org The primary olefin feedstock is typically a branched dodecene, itself derived from the trimerization of butene or dimerization of C6 olefins.

Mechanism and Reaction Kinetics in Oxo Synthesis

The hydroformylation reaction is a homogeneously catalyzed process, with the mechanism for cobalt catalysts first elucidated by Heck and Breslow. wikipedia.orgsci-hub.se The catalytic cycle, which is broadly similar for both cobalt and rhodium catalysts, involves several key steps:

Catalyst Activation and Olefin Coordination: The process begins with the formation of an active catalyst species, such as hydridocobalt tetracarbonyl [HCo(CO)₄] from a precursor like octacarbonyldicobalt [Co₂(CO)₈]. This species coordinates with the C12 olefin. wikipedia.org

Hydride Migration (Insertion): The coordinated olefin undergoes migratory insertion into the metal-hydride bond, forming a dodecyl-metal carbonyl complex. This is a critical step that determines the isomeric form of the resulting aldehyde. tsijournals.com

CO Insertion: A molecule of carbon monoxide inserts into the metal-alkyl bond, yielding a tridecanoyl-metal carbonyl species. uva.nl

Hydrogenolysis and Catalyst Regeneration: The acyl intermediate reacts with H₂ (via oxidative addition and subsequent reductive elimination) to release the final isotridecanal (aldehyde) and regenerate the active hydride catalyst, allowing the cycle to continue. wikipedia.org

The reaction kinetics are complex and depend on the catalyst system. For many rhodium-phosphine catalyst systems, the rate is typically observed to be first-order with respect to the olefin concentration, zero-order with respect to hydrogen, and negative-order with respect to the partial pressure of carbon monoxide. uva.nl The reaction is also highly exothermic, necessitating careful thermal management. ethz.ch

Catalyst Systems and Selectivity Control (e.g., Rhodium, Cobalt Complexes)

The choice of catalyst is paramount in hydroformylation as it dictates the process conditions and, most importantly, the selectivity of the reaction. The two dominant catalyst systems are based on cobalt and rhodium. mt.comresearchgate.net

Cobalt Catalysts: Initially, unmodified cobalt carbonyls like Co₂(CO)₈ were used. sci-hub.se These systems are cost-effective but require harsh operating conditions, including high pressures (200–300 bar) and temperatures (140–180 °C). ethz.ch A significant drawback is their lower selectivity towards the often more desirable linear aldehydes, producing a higher proportion of branched isomers. ethz.ch Modifying cobalt catalysts with ligands like tributylphosphine (B147548) can improve selectivity. wikipedia.org

Rhodium Catalysts: Introduced industrially in the 1970s, rhodium-based catalysts, often modified with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), offer significantly higher activity than cobalt. sci-hub.setsijournals.com This allows for much milder reaction conditions (e.g., lower temperatures and pressures), which reduces energy costs and byproduct formation. tsijournals.com Rhodium catalysts exhibit excellent regioselectivity, favoring the formation of linear aldehydes. mt.com

Selectivity control, particularly the ratio of linear to branched (n/i) aldehydes, is managed by several factors. For rhodium systems, the concentration and type of phosphine ligand are crucial; high ligand concentrations tend to favor the formation of linear products. sci-hub.seuva.nl For cobalt catalysts, an increase in CO partial pressure generally enhances the n/i ratio, creating a necessary compromise between reaction rate and regioselectivity. ethz.ch

Isomer Distribution and Stereochemical Considerations in Industrial Production

This compound is not a single compound but a complex mixture of C13 isomers. basf.com The final isomer distribution is a direct consequence of the structure of the C12 olefin feedstock and the regioselectivity of the hydroformylation step. The branching patterns in the alcohol product are critical as they significantly influence its physical properties and performance in surfactant applications.

For instance, the route used to produce the precursor olefin has a direct impact. Advanced analysis has shown that C6-derived dodecenes can yield a product with a higher concentration of specific isomers, such as 11-methyldodecanol, compared to routes using traditional C12 feedstocks. During hydroformylation, the addition of the formyl group (-CHO) can occur at different positions on the double bond, leading to various structural isomers. The catalyst system and reaction conditions are optimized to steer the reaction towards the desired isomer profile that confers optimal properties for its intended application.

Process Optimization for Enhanced Yield and Purity

Industrial production of this compound focuses on maximizing yield, purity, and cost-efficiency. This is achieved through careful process optimization. Key parameters such as temperature, pressure, and the ratio of CO to H₂ are finely tuned. mt.com While higher temperatures can increase reaction rates, they may negatively impact selectivity and lead to undesirable side reactions like olefin hydrogenation or isomerization. ethz.ch

Table 1: Typical Industrial Synthesis Parameters for this compound Production This table presents illustrative data compiled from various sources on oxo synthesis.

| Parameter | Cobalt-Based Process | Rhodium-Based Process |

| Catalyst | Co₂(CO)₈ (unmodified) | Rh complex with PPh₃ ligand |

| Temperature | 140–180 °C ethz.ch | 80–120 °C wikipedia.org |

| Pressure | 200–300 bar ethz.ch | 10–100 atm wikipedia.org |

| Key Advantage | Lower catalyst cost mt.com | High selectivity & activity tsijournals.commt.com |

| Key Disadvantage | Lower selectivity, harsh conditions ethz.ch | High catalyst cost sci-hub.se |

Post-Synthetic Modification Pathways

The hydroxyl group of this compound provides a reactive site for further chemical transformations, most significantly ethoxylation, to produce a major class of non-ionic surfactants.

Ethoxylation: Mechanistic Studies and Control of Ethylene (B1197577) Oxide Adduction

Ethoxylation is a widely used industrial process where ethylene oxide (EO) is added to an alcohol. core.ac.uk The resulting products, this compound ethoxylates, are versatile non-ionic surfactants used in detergents, cleaners, and emulsifiers. atamankimya.com

The reaction is typically carried out as a fed-batch process, where gaseous or liquid EO is added to the liquid alcohol in the presence of a basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), at elevated temperatures. core.ac.ukballestra.comrsdjournal.org The mechanism proceeds via the nucleophilic attack of the alkoxide ion (formed by the reaction of this compound with the catalyst) on the carbon atom of the highly strained ethylene oxide ring, leading to ring-opening and the formation of a new ether linkage. core.ac.uk

This process is a polymerization reaction, and the control of ethylene oxide adduction is crucial. ballestra.com The final properties of the surfactant (such as its hydrophilicity, solubility, and detergency) are determined by the average number of EO units added per molecule of alcohol, known as the degree of ethoxylation. atamankimya.com This is controlled by adjusting the molar ratio of ethylene oxide to this compound fed to the reactor. Because the reaction is a series of consecutive additions, the final product is a mixture of molecules with a distribution of different ethoxylate chain lengths. atamankimya.com The reaction is highly exothermic, and strict control of temperature and pressure is essential to maintain safety and prevent runaway reactions. ballestra.comrsdjournal.org

Oxidation Reactions for Carboxylate Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding carboxylic acid, known as isotridecanoic acid. This transformation is a fundamental reaction in organic synthesis that significantly alters the chemical nature of the molecule, introducing acidic properties. wikipedia.orgnsf.gov

The conversion of primary alcohols to carboxylic acids requires strong oxidizing agents and specific reaction conditions. masterorganicchemistry.com

Potassium Permanganate (B83412) (KMnO₄): This is a very efficient and powerful reagent for oxidizing primary alcohols directly to carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in alkaline, acidic, or neutral solutions. quora.com

Chromium Trioxide (CrO₃): Used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid), this is another common method for this oxidation. wikipedia.orgmasterorganicchemistry.com However, a potential drawback is the formation of ester byproducts and the environmental concerns associated with chromium waste. wikipedia.orgmasterorganicchemistry.com

Other Methods: Industrial-scale oxidations often utilize oxygen or air with catalysts. wikipedia.org For laboratory syntheses, other methods include using sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst like TEMPO. nsf.gov

Table 3: Common Oxidizing Agents for Primary Alcohol to Carboxylic Acid Conversion

| Oxidizing Agent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Alkaline, acidic, or neutral aqueous solution quora.com | Highly efficient and strong oxidant. wikipedia.orgmasterorganicchemistry.com |

| Jones Reagent | CrO₃ / H₂SO₄ | Acetone/water | Can produce ester byproducts; chromium is toxic. wikipedia.org |

| Potassium Dichromate | K₂Cr₂O₇ | Acidified (e.g., H₂SO₄), heated under reflux libretexts.org | Excess oxidizing agent ensures complete conversion to the acid. libretexts.org |

The oxidation of a primary alcohol like this compound to a carboxylic acid is not a single-step process. It proceeds through an intermediate aldehyde. wikipedia.org

Oxidation to Aldehyde: The primary alcohol is first oxidized to an aldehyde.

Hydration of Aldehyde: In the presence of water, the aldehyde forms an aldehyde hydrate (B1144303), which is a geminal diol (R-CH(OH)₂). wikipedia.org

Oxidation of Hydrate: This hydrate is then further oxidized to the final carboxylic acid. wikipedia.org

Esterification Reactions and Ester Product Characterization for Specialized Applications

One of the most significant applications of this compound is its use in esterification reactions to produce specialty esters. atamankimya.com In a process known as Fischer-Speier esterification, this compound reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. scienceinfo.commdpi.com

R'-COOH + R-OH ⇌ R'-COOR + H₂O (where R-OH is this compound)

These esters are used as plasticizers, lubricants, and components in cosmetics and food additives. atamankimya.comscienceinfo.com For example, the reaction of this compound with stearic acid produces isotridecyl stearate. google.com Catalysts for these reactions include sodium hydrogen sulfate, or a compound catalyst of p-toluenesulfonic acid and hypophosphorous acid. google.comgoogle.com

Characterization of the final ester product is crucial to ensure purity and desired properties. This involves measuring physical and chemical properties such as:

Acid Value: To quantify the amount of unreacted carboxylic acid. A low acid value (e.g., < 0.5) indicates a near-complete reaction. google.com

Hydroxyl Value: To measure the concentration of unreacted alcohol. google.com

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and thermogravimetry can be used to determine melting points, boiling points, and thermal stability. nih.gov

Derivatization for Advanced Functional Compounds (e.g., Morpholine (B109124) Derivatives, Diglycolamides, Quaternized Chitosan)

The unique properties of this compound and its ethoxylates make them valuable precursors for more complex, functional compounds.

Morpholine Derivatives: Ethoxylated alcohols can be converted into various derivatives, including morpholine-based compounds. This can be achieved through reactions such as the reductive amination of the terminal hydroxyl group, followed by cyclization reactions to form the morpholine ring structure, yielding compounds with applications as corrosion inhibitors or specialized solvents.

Diglycolamides (DGAs): Diglycolamides are highly effective ligands for the extraction of trivalent metal ions, which is relevant in nuclear waste processing. rsc.org While not a direct derivative, the amine precursors used to synthesize DGAs can be produced from alcohol feedstocks like this compound through multi-step syntheses, imparting the branched alkyl chain's solubility characteristics to the final DGA molecule.

Quaternized Chitosan (B1678972): Chitosan is a biopolymer with antimicrobial properties, but its use is limited by poor solubility. nih.gov Quaternization improves its water solubility and antimicrobial efficacy. nih.govmdpi.com Ethoxylated this compound derivatives can be chemically linked to the chitosan backbone before or after quaternization. Such modifications can create novel amphiphilic polymers, potentially forming hydrogels or micelles for applications like drug delivery or advanced antimicrobial coatings. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of Isotridecanol (B73481) and its Derivatives

The industrial significance of this compound is primarily due to the versatility of its hydroxyl group, which can undergo numerous reactions. slideshare.net The most prominent of these are ethoxylation, esterification, and oxidation.

Ethoxylation: This is a major industrial process where this compound reacts with ethylene (B1197577) oxide to form this compound ethoxylates, a significant class of non-ionic surfactants. The reaction is typically catalyzed by a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures (around 180°C) and pressures. The general reaction is as follows: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH (where R = isotridecyl group) windows.net The degree of ethoxylation, represented by 'n', can be varied to produce surfactants with a wide spectrum of properties. atamankimya.comatamankimya.com

Esterification: this compound reacts with carboxylic acids to form esters, which are used as plasticizers and high-performance lubricants. atamankimya.compenpet.com This reaction is typically acid-catalyzed and involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards ester formation.

Oxidation: this compound can be oxidized to the corresponding isotridecanoic acid. This reaction can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The pathway proceeds via an aldehyde intermediate.

The primary industrial synthesis of this compound itself involves the hydroformylation (oxo synthesis) of a branched C12-olefin, which is produced by the trimerization of butene. windows.net This process is followed by hydrogenation to yield the isomeric mixture of primary isotridecyl alcohols.

Role of Branched Structure in Reaction Kinetics and Thermodynamic Favorability

The branched isomeric structure of this compound significantly influences its physical properties and chemical reactivity compared to its linear counterparts.

Physical Properties: The branching reduces crystallinity, which enhances its solubility in nonpolar solvents and results in a lower melting point. This makes it a liquid over a wide range of temperatures, which is advantageous for many formulations.

Reaction Kinetics: The reactivity of alcohols is influenced by the position of the hydroxyl group and the structure of the alkyl chain. researchgate.net In general, the reactivity of primary alcohols is higher than that of secondary alcohols in reactions like isocyanate additions. researchgate.net While this compound is a primary alcohol, its branched structure can introduce steric hindrance, which may affect reaction rates compared to linear primary alcohols. Studies on the etherification of alcohols have shown that branched alcohols are far more selective towards forming olefins (65–75%) compared to linear alcohols, which show high selectivity for ether formation (above 90%). tufts.edu

Thermodynamic Favorability: The presence of the oxygenated functional group in alcohols modifies bond dissociation energies (BDEs) and can trigger different reaction pathways compared to alkanes. nih.govacs.org The C-O bond is the strongest, providing only a minor contribution to radical chain initiation. acs.org The branched structure of this compound impacts the stability of radical intermediates formed during reactions, which in turn affects the thermodynamic favorability of different pathways. For instance, in oxidation reactions, the stability of the intermediate carbocation or radical is influenced by the branching, which can alter the product distribution.

Interfacial Phenomena and Surfactant Mechanism of Action

Derivatives of this compound, particularly the ethoxylates, are widely used as non-ionic surfactants due to their excellent surface-active properties. atamankimya.com A surfactant molecule is amphiphilic, containing both a hydrophobic (water-repelling) part, in this case, the branched isotridecyl group, and a hydrophilic (water-attracting) part, the polyethylene (B3416737) glycol ether chain. nthu.edu.twyoutube.com

When dissolved in a solvent like water, these molecules preferentially adsorb at interfaces (e.g., air-water or oil-water) to lower the system's free energy. nthu.edu.tw The hydrophobic tail orients away from the water, while the hydrophilic head remains in the aqueous phase. nthu.edu.tw This arrangement reduces the surface tension of the water. windows.netcolumbia.edu The mechanism of action for these surfactants involves reducing surface tension and enhancing solubility, which makes them effective as detergents, wetting agents, and emulsifiers. In cleaning applications, the surfactant molecules surround dirt particles, loosening them from the surface so they can be rinsed away. atamankimya.com

The effectiveness of this compound ethoxylates as emulsifiers is demonstrated in their ability to create fine, stable water-based emulsions with various oils and solvents, such as polydimethylsiloxanes. atamankimya.com As dispersants, the hydrophobic part of the surfactant anchors onto polymer particles, while the hydrophilic ethylene oxide chain provides steric stabilization, preventing the particles from agglomerating. atamankimya.comatamankimya.com

In many applications, the speed at which a surfactant reduces surface tension is as crucial as the equilibrium value. tandfonline.com The dynamic surface activity of this compound ethoxylates has been studied using methods like the maximum bubble pressure technique. tandfonline.comtandfonline.com

Research shows that this compound ethoxylates are highly effective at reducing the surface tension of water. tandfonline.com For example, an ethoxylate with 7 ethylene oxide units (E1307) can lower the surface tension to 27.9 mN/m, while one with 10 units (E1310) reduces it to 28.7 mN/m. tandfonline.com The time required to reach this equilibrium surface tension increases as the surfactant concentration decreases. tandfonline.com

The dynamic spreading behavior, which reflects the movement of surfactant from the bulk solution to an interface and the formation of an adsorption layer, is also a key performance indicator. tandfonline.com The adsorption of these nonionic surfactants onto hydrophobic surfaces leads to hydrophilization and a significant decrease in contact angles. tandfonline.com The spreading effectiveness can be evaluated by the equilibrium contact angle (θe), while the spreading efficiency is indicated by the spread rate (K). tandfonline.comtandfonline.com

| Parameter | This compound Ethoxylate (7 EO) | This compound Ethoxylate (10 EO) | Reference |

| Critical Micelle Concentration (CMC) | 5.78 x 10⁻⁵ mol/L | 8.44 x 10⁻⁵ mol/L | tandfonline.com |

| Surface Tension at CMC (γCMC) | 27.9 mN/m | 28.7 mN/m | tandfonline.com |

Table 1: Comparison of surface activity parameters for two different this compound ethoxylates.

The solubility and behavior of this compound ethoxylates are directly related to the length of their hydrophilic polyethylene oxide (PEO) chain. windows.net

Aqueous Systems: The solubility in water increases with the degree of ethoxylation. windows.nethjd-chem.com Lower ethoxylates (3-6 EO units), where the hydrophobic alkyl group is dominant, are sparingly soluble in water. windows.net Higher ethoxylates are readily water-soluble. windows.net The solubility of ethoxylates in water is based on the hydration of the oxygen atoms in the PEO chain via hydrogen bonds. windows.net As the temperature increases, this hydration decreases, leading to a decrease in solubility. At a specific temperature, known as the cloud point, the solution becomes cloudy as a separate, water-immiscible surfactant phase forms. windows.net This process is reversible upon cooling. windows.net At certain medium concentration ranges, these ethoxylates can also form pastes or gels when mixed with water. windows.net

Non-Aqueous Systems: Lower ethoxylates that are sparingly soluble in water are, conversely, soluble in nonpolar organic solvents and are used as water-in-oil (w/o) emulsifiers. windows.net this compound itself is miscible with most common organic solvents but is practically insoluble in water. atamankimya.com

Studies on Molecular Aggregation and Association Equilibria

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to self-assemble into aggregates called micelles. nthu.edu.tw This is a thermodynamically favorable process that minimizes the contact between the hydrophobic tails and the water. nthu.edu.tw

For this compound ethoxylates, the CMC increases with the length of the ethylene oxide chain, as the molecule becomes more hydrophilic. tandfonline.comtandfonline.com For instance, the CMC of an ethoxylate with 7 EO units is lower than that of one with 10 EO units. tandfonline.com

| Property | Value | Conditions | Reference |

| Degree of Association (this compound) | 1.07 | Room Temperature | slideshare.net |

| CMC (this compound + 7 EO) | ~25 to 100 mg/l | Aqueous Solution | windows.net |

| CMC (this compound + 10 EO) | ~25 to 100 mg/l | Aqueous Solution | windows.net |

| Aqueous Mixture State (Higher Ethoxylates) | Homogeneous & Clear | < 30% Surfactant | windows.net |

| Aqueous Mixture State (Higher Ethoxylates) | Paste or Gel | Medium Concentration Range | windows.net |

Table 2: Aggregation and association properties of this compound and its ethoxylates.

The degree of association for pure this compound at room temperature is only 1.07, significantly lower than that of smaller alcohols like methanol (B129727) (3.17), indicating less self-association through hydrogen bonding. slideshare.net

In addition to forming micelles, higher ethoxylates of this compound can form gel-like or paste-like phases at medium concentrations in water. windows.net These higher-ordered structures result from the specific packing of the surfactant molecules and dramatically affect the viscosity of the solution. youtube.com The formation of these aggregates is a key aspect of their function in various applications, from cleaning to acting as emulsifiers. Studies have also explored the synergistic interactions and co-adsorption mechanisms between surfactants and nanoparticles, where the surfactant can adsorb onto the nanoparticle surface, modifying its properties and leading to complex aggregation behavior. frontiersin.org

Environmental Fate and Ecotoxicological Research

Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems

Acute and Chronic Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

Isotridecanol (B73481), ethoxylated has a moderate toxicity concern for aquatic organisms. santos.comsantos.com Studies show that the acute toxicity to fish, aquatic invertebrates, and algae are all within the same order of magnitude. santos.comsantos.com

For a specific variant, this compound, ethoxylated, < 2.5 EO, it is considered to have a low potential for bioaccumulation and is rapidly biodegradable. europa.eu The most sensitive organism to this variant was found to be Daphnia magna, with an EL50 (48h) of 0.544 mg/L. europa.eu The chronic effect concentration for the same organism was a NOEC (21 d) of 0.218 mg/L. europa.eu Based on this data, this specific ethoxylate is classified for environmental hazards as Acute 1 and Chronic 3. europa.eu

The following tables present a summary of acute and chronic toxicity data for this compound and its ethoxylates.

Table 1: Acute Toxicity of this compound and its Ethoxylates to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Time | Method | Reference |

| Cyprinus carpio (Carp) | LC50 | > 1 - 10 | 96 h | OECD 203 (EU C.1) | diversey.com |

| Cyprinus carpio (Carp) | LC50 | > 10 - 100 | 96 h | OECD 203 (EU C.1) | diversey.com |

| Fish | LL50 | > 1.1 | 96 h | OECD 203 | europa.eu |

| Fish | LC50 | 0.1 | 96 h | OECD TG 203 | industrialchemicals.gov.au |

| Aquatic Invertebrates | EL50 | 0.544 | 48 h | OECD 202 | europa.eu |

| Invertebrates | EC50 | 0.151 | 48 h | OECD TG 202 | industrialchemicals.gov.au |

| Desmodesmus subspicatus (Green algae) | EC50 | > 10 - 100 | 72 h | OECD 201, static | diversey.com |

| Desmodesmus subspicatus (Green algae) | EC50 | > 1 - 10 | 72 h | OECD Test Guideline 201 | tennantsdistribution.com |

| Algae | ErC50 | 3.4 | 72 h | OECD 201 | europa.eu |

Table 2: Chronic Toxicity of this compound and its Ethoxylates to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Time | Method | Reference |

| Aquatic Invertebrates | NOEC | 0.218 | 21 d | OECD 211 | europa.eu |

| Daphnia magna (Water flea) | EC20 | 0.74 | 21 d | QSAR | windows.net |

| Algae | ErC10 | 1.33 | 72 h | - | europa.eu |

| Desmodesmus subspicatus (Green algae) | EC20 | 0.979 | 72 h | - | windows.net |

| Desmodesmus subspicatus (Green algae) | EC10 | > 1 - 10 | 72 h | - | tennantsdistribution.com |

Cellular and Subcellular Mechanisms of Ecotoxicity (e.g., Membrane Disruption, Oxidative Stress)

The primary mechanism of action for this compound ethoxylates in biological systems is their function as surfactants, which can lead to the disruption of cell membranes. benchchem.com This disruption can cause cell lysis and the subsequent release of intracellular contents. benchchem.com

While not all nanomaterials generate reactive oxygen species (ROS) spontaneously, their interactions with cellular components can lead to oxidative stress. nih.gov This can involve mitochondrial injury due to increased calcium uptake and structural damage to the organelle. nih.gov For some nanoparticles, this oxidative stress is a key mechanism of their toxicity. nih.gov

Bioaccumulation Potential Studies

This compound and its ethoxylates are considered to have a low potential for bioaccumulation. santos.comsantos.com This is attributed to the biotransformation and excretion of alcohol ethoxylates, which makes significant accumulation in organisms unlikely. europa.eutennantsdistribution.com

A calculated bioconcentration factor (BCF) for this compound in fish is less than 285. basf.com Another study on this compound, ethoxylated (< 2.5 EO) reported a BCF of 232.5 in Pimephales promelas (fathead minnow) after 72 hours of exposure. windows.net For ethoxylated alcohols in general, BCF values in fish have been reported to range from less than 5 to 387.5. santos.com Based on these findings, this compound, ethoxylated does not meet the screening criteria for bioaccumulation. santos.com

Adsorption to Soil and Sediment Investigations

This compound, ethoxylated has a moderate potential for adsorption to soil and sediment. santos.comsantos.com The average organic carbon-water (B12546825) partitioning coefficient (Koc) for C13 ethoxylated alcohols is 298.6 L/kg. santos.comsantos.com If released to soil, this Koc value suggests a moderate potential for both adsorption and mobility. santos.com In aquatic environments, it may have moderate adsorption to suspended solids or sediment. santos.com

For this compound, ethoxylated (>= 2.5 EO), the Koc value is greater than 5000, indicating it is immobile due to strong adsorption to soil. tennantsdistribution.com In contrast, for this compound, ethoxylated (< 2.5 EO), the Koc has been estimated by QSAR to be in the range of 238 - 1831. windows.net

Environmental Risk Assessment Methodologies and Case Studies

Environmental risk assessments for chemicals like this compound often involve determining the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). ecetoc.orglu.se The ratio of these two values, known as the Risk Characterization Ratio (RCR) or Risk Quotient (RQ), is used to estimate the environmental risk. ecetoc.orglu.se An RCR or RQ greater than 1.0 suggests a potential environmental risk. ecetoc.orglu.se

The European Chemicals Agency (ECHA) provides guidance on information requirements and chemical safety assessments, which includes methodologies for deriving PNEC values. lu.selu.se These methods often utilize assessment factors applied to acute or chronic toxicity data to account for uncertainties when extrapolating from laboratory data to ecosystem effects. wikipedia.org

PNEC values for this compound and its ethoxylates have been derived for various environmental compartments. For this compound, ethoxylated, a freshwater trigger value of 0.14 mg/L has been established, which is used as the PNEC for water. santos.comsantos.comsantos.com This value was derived using data normalized to an alkyl chain length of C13.3 and an average of 8.2 ethylene (B1197577) oxide units, employing a statistical distribution method with 95% protection. santos.comsantos.com

As toxicity data for sediment-dwelling and soil organisms are often lacking, PNECs for these compartments are typically calculated using the equilibrium partitioning method. santos.comsantos.com The following table summarizes derived PNEC values for an ethoxylated form of this compound.

Table 3: Predicted No Effect Concentration (PNEC) for this compound, ethoxylated

| Environmental Compartment | PNEC Value | Unit | Extrapolation Method | Reference |

| Freshwater | 4.36 | µg/L | Assessment factor | europa.eu |

| Marine water | 0.436 | µg/L | Assessment factor | europa.eu |

| Intermittent releases (freshwater) | 5.44 | µg/L | - | europa.eu |

| Intermittent releases (marine water) | 0.544 | µg/L | - | europa.eu |

| Sewage Treatment Plant (STP) | 4.35 | mg/L | Assessment factor | europa.eu |

| Sediment (freshwater) | 0.119 | mg/kg sediment dw | Equilibrium partitioning method | europa.eu |

| Sediment (marine water) | 0.012 | mg/kg sediment dw | Equilibrium partitioning method | europa.eu |

| Soil | 0.021 | mg/kg soil dw | Equilibrium partitioning method | europa.eu |

| Water | 0.140 | mg/L | ANZG Water Quality Guideline | santos.com |

| Sediment | 0.71 | mg/kg wet wt | Calculated | santos.com |

Persistence: It is readily biodegradable and therefore does not meet the screening criteria for persistence. santos.comsantos.com

Bioaccumulation: The bioconcentration factors (BCF) in fish for ethoxylated alcohols are below the threshold for bioaccumulation concern. santos.com

Toxicity: While exhibiting some aquatic toxicity, the chronic NOEC values for alcohol ethoxylates are generally above the level that would classify it as toxic under PBT criteria. santos.com

Interactions with Environmental Biota

Microbial Response to this compound Exposure (e.g., Bacterial Growth Inhibition, Fatty Acid Synthesis Impact)

This compound has been shown to exhibit significant antimicrobial properties, primarily through mechanisms that disrupt the fundamental structure and function of the microbial cell. Research indicates that its toxicity to microorganisms is largely attributable to its ability to interfere with cellular membranes. benchchem.com As a branched-chain fatty alcohol, this compound can integrate into the lipid bilayers of bacterial membranes, which alters membrane fluidity and permeability. benchchem.com This disruption can lead to the leakage of essential intracellular components and ultimately inhibit bacterial growth or cause cell death.

The interaction of long-chain alcohols with bacterial membranes is a known mechanism of antimicrobial action. For many bacteria, the cell membrane's integrity is crucial for survival, maintaining cellular homeostasis and energy production. mdpi.com The introduction of a substance like this compound can compromise these functions. Studies using bacterial reporter assays have demonstrated that this compound significantly inhibits bacterial growth even at low concentrations. benchchem.com This inhibitory effect is concentration-dependent. For instance, one study identified a 50% growth inhibition (IC50) concentration for Pseudomonas aeruginosa when exposed to this compound. benchchem.com

While the primary mechanism of toxicity appears to be membrane disruption, this action is also linked to the induction of oxidative stress. benchchem.com Damage to the cell membrane can trigger an envelope stress response in bacteria, which may include the production of reactive oxygen species (ROS). nih.gov These highly reactive molecules can cause further cellular damage to proteins, lipids, and DNA. mdpi.com

There is no direct evidence to suggest that this compound's primary mode of action is the direct inhibition of the fatty acid synthesis pathway in bacteria. Instead, observed effects on membrane lipids are more likely a consequence of membrane disruption and the cell's subsequent stress responses. benchchem.comnih.gov Some bacteria have developed tolerance mechanisms to biocides that involve altering the composition of their cell membranes, such as increasing the proportion of long-chain fatty acids to enhance hydrophobicity and impede the penetration of the chemical. neliti.com This is a defensive response from the bacterium rather than a direct inhibitory action by the compound on the synthesis pathway itself.

The following table summarizes findings on the growth inhibition of various microorganisms upon exposure to this compound.

| Organism | Endpoint | Effect |

| Pseudomonas aeruginosa | IC50 | Growth inhibition benchchem.com |

| Activated sludge | Inhibition | Very toxic benchchem.com |

Table 1: Microbial Growth Inhibition by this compound.

Gene Expression Profiling in Ecotoxicological Studies

The field of ecotoxicogenomics, which studies how environmental toxicants influence gene and protein expression, provides a deeper understanding of a chemical's mode of action beyond traditional toxicity endpoints like mortality or growth inhibition. nih.gov In the context of this compound, gene expression studies have been employed to elucidate the molecular mechanisms underlying its toxicity to environmental organisms.

Research using bacterial reporter assays has revealed that exposure to this compound leads to notable changes in gene expression. benchchem.com Specifically, studies have observed the induction of genes associated with oxidative stress and membrane damage. benchchem.com This aligns with the physiological evidence of membrane disruption and suggests that bacteria actively mount a genetic defense against the chemical stress imposed by this compound. The induction of these specific stress-response pathways provides mechanistic insight into how microorganisms perceive and react to this compound in their environment. nih.gov

In a broader study evaluating the toxicity of various agricultural adjuvants, an ethoxylated this compound was analyzed using a multiple endpoint bacterial reporter assay. nih.gov This assay measured the induction of specific signaling pathways related to oxidative stress, DNA damage, and membrane damage. The study found that among the surfactants tested, ethoxylated this compound was one of the least toxic, showing little to no induction of the monitored stress-related genes at the tested concentrations. nih.gov This suggests that the toxic potential and the resulting gene expression profile can be influenced by the specific formulation of the alcohol, such as its degree of ethoxylation.

The application of gene expression analysis is not limited to microbes. Ecotoxicological research on other aquatic organisms also utilizes these techniques to understand sublethal effects. scispace.com For example, studies on developing zebrafish have used this compound to investigate gene-gene interactions, highlighting the utility of this compound in broader ecotoxicological models. scispace.com Such studies are vital for predicting the potential impacts of chemicals on diverse organisms within an ecosystem and for developing more comprehensive environmental risk assessments. nih.gov Without a mechanistic understanding of toxicity, which gene expression profiling can provide, it is challenging to predict how effects at the molecular level might translate to the population or community level. nih.gov

Toxicological Profiles and Biological Activity Research

Biological Mechanisms of Action

Interaction with Cellular Membranes and Biological Processes

Isotridecanol (B73481) and its derivatives, particularly ethoxylates, exert their biological effects primarily through interactions at the cellular level. As substances with surfactant properties, their fundamental mechanism involves the disruption of cellular membranes. The hydrophobic, branched alkyl chain and the hydrophilic alcohol or polyether group allow these molecules to interface with the lipid bilayers of cells. This interaction can compromise membrane integrity, potentially leading to the release of intracellular components.

Research indicates that the hydrophobic structure of this compound ethoxylates is a key factor in their biological activity. biosynth.com These compounds can inhibit the growth of bacteria, a property utilized in wastewater treatment. biosynth.com The mechanism for this antibacterial action has been linked to the inhibition of fatty acid synthesis in microorganisms. biosynth.com

Further studies on related long-chain alcohols have elucidated more specific interactions with membrane components. For instance, homologous series of alkanols have been shown to interact with sodium channels in nerve membrane vesicles. nih.gov Secondary isomers, such as 5-tridecanol, were found to block ion flux through these channels, suggesting a direct interaction with membrane-embedded proteins. nih.gov This blocking action on ion channels represents a significant disruption of normal biological processes. nih.gov

The interaction is not limited to proteins; there is also a direct effect on the lipid components of the membrane. Studies on n-alkanols, including 1-tridecanol, have demonstrated that they can alter the physical state of phospholipid membranes. researchgate.net Depending on their concentration, they can either depress or elevate the membrane's phase transition temperature, indicating a significant perturbation of the lipid bilayer's structure and fluidity. researchgate.net Generally, many pharmacologically active compounds induce structural changes in the lipid phase of membranes, which can, in turn, disturb membrane function and indirectly modulate the activity of membrane proteins. up.pt

Induction of Oxidative Stress in Cellular Systems

The metabolism of alcohols is a known source of oxidative stress, and this compound is no exception. The metabolic processing of alcohols can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This increase in reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress that damages biological molecules and structures. nih.gov General effects of alcohol-induced oxidative stress include the depletion of crucial endogenous antioxidants like glutathione (B108866) (GSH) and an increase in lipid peroxidation markers such as malondialdehyde (MDA). nih.govnih.gov

Specific research has pointed to the potential of this compound to cause molecular responses indicative of oxidative stress. scispace.com In a study on developing Japanese medaka, exposure to this compound resulted in such responses. scispace.com

Conversely, some studies on complex extracts containing related compounds have shown anti-oxidative effects under certain conditions. For example, extracts of Cichorium intybus, which contain compounds like (2E)-tridecanol, demonstrated protective effects against methotrexate-induced oxidative stress in rats. semanticscholar.org The administration of these extracts led to a reduction in markers of liver damage and an increase in the levels of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). semanticscholar.org This suggests a complex interaction with oxidative pathways that may be context-dependent. Any imbalance between the production of reactive molecules and their detoxification can result in oxidative stress. researchgate.net

In Vitro and In Vivo Toxicological Models for Risk Characterization

A variety of standardized toxicological models, both in vitro and in vivo, are employed to characterize the risks associated with this compound and its ethoxylates. These tests evaluate endpoints ranging from acute toxicity to long-term effects like genotoxicity and reproductive toxicity.

In vitro models are primarily used for screening potential hazards like genetic toxicity. The bacterial reverse mutation assay, often using Salmonella typhimurium strains, is a common method to assess mutagenicity. santos.com For this compound ethoxylates, in vitro tests have shown no evidence of genotoxicity or mutagenicity. diversey.com

In vivo models provide data on the effects of the substance on whole organisms. For environmental risk assessment, aquatic toxicity is a key concern. Standardized tests are conducted on various trophic levels, including fish (e.g., OECD 203), aquatic invertebrates like Daphnia magna (e.g., OECD 202), and algae (e.g., OECD 201). santos.comeuropa.eu These studies determine acute effect concentrations (EC50) and long-term no-observed-effect concentrations (NOEC). europa.eu For instance, a 21-day chronic toxicity study on D. magna has been used to establish a NOEC for this compound ethoxylates. europa.eu Developing zebrafish are also utilized as a model to assess sublethal toxicity by observing developmental deformities and molecular stress responses. scispace.com

For human health risk assessment, studies on mammals are crucial. A two-year dietary study in rats using a similar alcohol ethoxylate (C12-13AE6.5) was conducted to determine the No-Observed-Adverse-Effect Level (NOAEL). santos.comsantos.com In another in vivo screening study, this compound was evaluated for effects on organs like the testes and liver in rats, which helped establish a NOAEL. europa.eu Toxicological assessments also rely on a "Weight-of-Evidence" approach, which uses data from structurally similar analogue substances to predict hazards like skin and eye irritation, thereby reducing the need for new animal testing. europa.eu

The following table summarizes key toxicological models used for the characterization of this compound and its derivatives.

| Model Type | Test System/Organism | Endpoint Measured | Reference |

|---|---|---|---|

| In Vitro | Bacterial Reverse Mutation Assay (S. typhimurium) | Genotoxicity/Mutagenicity | santos.com |

| In Vivo | Fish (species not specified, OECD 203) | Short-term toxicity (LL50) | europa.eu |

| In Vivo | Aquatic Invertebrate (Daphnia magna, OECD 202) | Short-term toxicity (EL50) | europa.eu |

| In Vivo | Aquatic Invertebrate (Daphnia magna) | Chronic toxicity (NOEC, 21-day) | europa.eu |

| In Vivo | Algae (species not specified, OECD 201) | Toxicity (ErC50) | europa.eu |

| In Vivo | Rat (2-year dietary study on analogue C12-13AE6.5) | Repeated dose toxicity (NOAEL) | santos.comsantos.com |

| In Vivo | Rat (comparative screening study) | Organ-specific toxicity (NOAEL) | europa.eu |

| In Vivo | Developing Zebrafish | Sublethal toxicity (developmental effects, molecular stress) | scispace.com |

Comparative Toxicology with Analogous Branched Alcohols and Surfactants

The toxicological profile of this compound is often understood in comparison to other branched alcohols and surfactants. These comparisons help to contextualize its relative hazards and to understand structure-activity relationships.

When compared to other surfactants used as agricultural adjuvants, ethoxylated fatty alcohols like this compound were found to be among the least toxic compounds in one analysis. nih.gov However, the broader class of alcohol ethoxylates (AE) has been noted for potential genotoxicity in some assays. nih.gov

A significant body of comparative toxicology exists for Alcohol Ethoxylates (AE) versus Nonylphenol Ethoxylates (NPE), another class of non-ionic surfactants. regulations.gov While both AE and NPE exhibit a similar range of acute toxicity to aquatic organisms, their environmental fate and the toxicity of their breakdown products differ significantly. regulations.gov AEs are readily biodegradable, and their degradation intermediates are less toxic than the parent compounds. regulations.gov In contrast, NPEs are not readily biodegradable, and their primary degradation product, nonylphenol, is more toxic and persistent than the original surfactant. regulations.gov In terms of mammalian health, AEs show a low order of toxicity and are not considered genotoxic, carcinogenic, or reproductive toxicants. regulations.govsantos.com

| Toxicological Parameter | Alcohol Ethoxylates (AE) | Nonylphenol Ethoxylates (NPE) | Reference |

|---|---|---|---|

| Aquatic Toxicity (Parent Compound) | Similar range of toxicity to NPE | Similar range of toxicity to AE | regulations.gov |

| Biodegradability | Readily biodegradable | Not readily biodegradable | regulations.gov |

| Intermediate Degradation Product Toxicity | Less toxic than parent surfactant | More toxic than parent surfactant (e.g., Nonylphenol) | regulations.gov |

| Mammalian Toxicity (Genotoxicity, Carcinogenicity) | Negative | Considered an endocrine disruptor | regulations.govsantos.com |

Within the class of alcohol ethoxylates, toxicity can be influenced by both the alkyl chain and the degree of ethoxylation. Branched AEs have been found to be less toxic to algae than their linear counterparts. heraproject.com The degree of ethoxylation is a key determinant of irritation potential; alcohol ethoxylates with an average of three or more ethoxy (EO) groups tend to be irritating, whereas those with fewer than 2.5 EO groups, such as some this compound ethoxylates, are predicted to be non-irritating to skin and eyes. europa.eusantos.com

Comparisons with other alcohols also reveal important trends. In studies on nerve membrane vesicles, primary straight-chain alkanols were found to be more potent in blocking sodium channels than secondary isomers like 5-tridecanol. nih.gov

Advanced Analytical Methodologies for Isotridecanol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of isotridecanol (B73481), providing the means to separate its complex isomeric components and quantify them accurately.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. omicsonline.org It is particularly effective for determining the purity of the substance and for the separation and identification of its various isomers. omicsonline.orgifrafragrance.org

In a typical GC-MS analysis, the this compound sample is vaporized and introduced into a gas chromatograph. The separation of the isomers is achieved on a capillary column, often with a specific stationary phase that allows for the differential partitioning of the branched-chain alcohols based on their boiling points and structural differences. nih.gov As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each isomer, acting as a molecular fingerprint that allows for its identification. unl.edumdpi.com

The purity of an this compound sample can be determined by the relative area of the main isomer peaks compared to any impurity peaks present in the chromatogram. ifrafragrance.org For quantitative analysis of individual isomers, stable isotope-labeled internal standards can be employed to ensure accuracy. nih.gov

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., CP Sil 19) | Separation of isomers |

| Carrier Gas | Helium | Transports sample through the column |

| Ionization Mode | Electron Impact (EI) | Fragmentation of molecules for identification |

| Detector | Mass Spectrometer | Identification and quantification of separated components |

| Data Analysis | Comparison of mass spectra with libraries and standards | Isomer identification and purity assessment |

This table provides a generalized overview of typical GC-MS parameters. Specific conditions may vary depending on the exact instrumentation and the specific isomers being targeted.

For the analysis of this compound and its metabolites in complex biological and environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique offers high sensitivity and selectivity, which are crucial when dealing with the low concentrations and potential interferences found in matrices such as blood, urine, or soil. researchgate.netcsic.es

Sample preparation for LC-MS/MS analysis often involves extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest and remove matrix components that could interfere with the analysis. mdpi.com The extracted sample is then injected into a liquid chromatograph, where separation occurs on a column, commonly a C18 column. mdpi.com

The eluent from the LC column is introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even at trace levels. nih.gov

Typical LC-MS/MS Workflow for this compound Analysis in Complex Matrices:

| Step | Description |

| 1. Sample Preparation | Extraction (LLE or SPE) to isolate this compound and its metabolites. |

| 2. Chromatographic Separation | Separation of analytes on a suitable LC column (e.g., C18). |

| 3. Ionization | Electrospray ionization (ESI) is commonly used to generate ions. |

| 4. Mass Analysis (MS1) | Selection of the precursor ion specific to the analyte. |

| 5. Fragmentation | Collision-induced dissociation (CID) of the precursor ion. |

| 6. Mass Analysis (MS2) | Detection of specific product ions for quantification. |

This table outlines a general workflow. Optimization of each step is essential for achieving the desired sensitivity and accuracy.

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the impurity profiling of chemical substances, including this compound. biomedres.usresearchgate.net It is particularly useful for separating non-volatile or thermally labile impurities that may be present in the final product. biomedres.us

In HPLC analysis, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of components is based on their differential interactions with the stationary and mobile phases. biomedres.us A variety of detectors can be used with HPLC, such as ultraviolet (UV) detectors, but for comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) provides the ability to identify unknown impurities by their molecular weight and fragmentation patterns. biomedres.usnih.gov

The development of an HPLC method for impurity profiling involves selecting the appropriate column, mobile phase composition, and gradient elution program to achieve optimal separation of all potential impurities from the main this compound peaks. researchgate.net This allows for the quantification of known impurities and the tentative identification of unknown ones. veeprho.com

Advantages of HPLC for Impurity Profiling:

| Feature | Benefit |

| High Resolution | Enables the separation of closely related impurities. |

| Versatility | Applicable to a wide range of compounds, including non-volatile ones. veeprho.com |

| Quantitative Accuracy | Provides precise quantification of impurity levels. |

| Hyphenation Capability | Easily coupled with MS for structural elucidation of unknown impurities. biomedres.us |

This table highlights the key benefits of using HPLC for the analysis of impurities in this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound isomers and the identification of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for determining the detailed molecular structure of organic compounds. mdpi.comsolubilityofthings.com It is particularly valuable in the study of this compound for elucidating the complex branching patterns of its various isomers. magritek.commagritek.com

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR, such as ¹H and ¹³C NMR, provides information about the different chemical environments of the hydrogen and carbon atoms in the molecule. jchps.com The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum can be used to deduce the connectivity of atoms and the number of protons in different parts of the molecule. magritek.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. solubilityofthings.com This information is crucial for piecing together the exact structure of each isomer. mdpi.com

Information Obtained from NMR for this compound Analysis:

| NMR Technique | Information Provided |

| ¹H NMR | Number and type of proton environments, neighboring protons. jchps.com |

| ¹³C NMR | Number and type of carbon environments. |

| COSY | Connectivity between coupled protons. solubilityofthings.com |

| HSQC | Correlation between protons and their directly attached carbons. solubilityofthings.com |

This table summarizes the key information derived from various NMR experiments, which collectively enable the detailed structural elucidation of this compound isomers.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rtilab.comnih.gov For this compound, FTIR analysis is primarily used to confirm the presence of the hydroxyl (-OH) group and the alkyl (C-H) groups, which are the characteristic functional groups of this alcohol.

In an FTIR experiment, infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. rtilab.com The resulting spectrum shows absorption bands at characteristic wavenumbers, which can be assigned to specific functional groups. americanpharmaceuticalreview.com

For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl chains. americanpharmaceuticalreview.com FTIR is a valuable tool for quality control to quickly verify the identity of the substance and to detect certain types of impurities. rtilab.comijrti.org

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3200 - 3600 (broad) |

| Alkyl (C-H) | C-H stretch | 2850 - 2960 (strong) |

| Alkyl (C-O) | C-O stretch | 1000 - 1260 (medium) |

This table presents the expected FTIR absorption bands for the key functional groups in this compound. The exact positions and shapes of the bands can provide further structural information.

Sample Preparation and Matrix Effects in Environmental and Biological Analysis

The accurate quantification of this compound and its ethoxylates in environmental and biological matrices is a significant analytical challenge. The complexity of these matrices, which include wastewater, river water, sediment, and biological tissues, necessitates robust sample preparation techniques to isolate the analytes of interest and minimize interference from other co-extracted compounds. The choice of sample preparation method is critical and depends on the specific matrix, the concentration of the target analyte, and the analytical instrument used for detection.

Sample Preparation Techniques

Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of alcohol ethoxylates (AEOs), including this compound derivatives, from aqueous samples like river water and wastewater effluent. epa.govnih.gov The selection of the sorbent material is crucial for achieving high recovery rates. Common choices include reversed-phase sorbents like C18 (octadecylsilica) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced), which are effective at retaining the relatively nonpolar alcohol ethoxylates from the water phase. researchgate.netscirp.org For solid samples such as sediment and sludge, extraction is often performed using techniques like ultrasonic-assisted extraction (UAE) with an organic solvent such as methanol (B129727), followed by a cleanup step, which may also involve SPE to remove interfering substances. researchgate.net

Liquid-liquid extraction (LLE) is another common method, particularly for concentrating analytes from water samples into an immiscible organic solvent. researchgate.net For biological samples, such as plasma or tissue, preparation is more complex, often involving protein precipitation followed by LLE or SPE to isolate the target compounds. oup.com A study on the analysis of an octaethylene glycol monodecyl ether (C10E8) in rat plasma utilized a simple protein precipitation step with acetonitrile. oup.com

The following table summarizes various sample preparation methods used for alcohol ethoxylates, the class of compounds to which this compound belongs, in different matrices.

| Matrix | Preparation Technique | Key Parameters & Findings | Reference |

| River Water | Solid-Phase Extraction (SPE) & LC-MS/MS | Sorbent: Not specified. Recoveries ranged from 39-45%. | epa.gov |

| River Water | Liquid-Liquid Extraction (LLE) & GC-MS | Solvent: Ethyl acetate (B1210297). Used for identification and quantification of C12OH and C12EO1–9. | researchgate.net |

| Wastewater Effluent | Derivatization & LC/MS | Samples preserved with formalin. SPE used for cleanup. Average recovery of individual ethoxymers was 75%. | psu.edu |

| Sediment | Ultrasonic Extraction & SPE Cleanup & UPLC-MS/MS | Extraction with methanol; SPE cleanup with HLB or C18 cartridges. Recoveries were 61-102% but lower for longer AEO ethoxymers. | researchgate.net |

| Rat Plasma | Protein Precipitation & LC-MS/MS | Acetonitrile used for protein precipitation. Mean extraction recovery was 98.2-104.4%. | oup.com |

Matrix Effects

Matrix effects are a primary concern in the analysis of this compound, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com These effects arise from co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. researchgate.netoup.com

In environmental analysis, natural organic matter, salts, and other pollutants present in water and sediment can cause significant matrix effects. researchgate.net For biological samples, phospholipids (B1166683) from cell membranes are a major source of ion suppression. oup.com A study analyzing AEOs in sediment evaluated matrix effects by comparing the signal intensity of internal standards in a clean solvent with their intensity in the final sample extracts. researchgate.net

In the analysis of C10E8 in rat plasma, the matrix effect was quantified by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area in a neat solution. oup.com The results showed a mean matrix effect of 91.6% at a low concentration (10 ng/mL) and 99.1% at a high concentration (500 ng/mL), indicating a slight ion suppression that was more pronounced at lower analyte levels. oup.com To compensate for matrix effects, the use of an appropriate internal standard, ideally an isotope-labeled version of the analyte, is a common and effective strategy. chromatographyonline.com When isotope-labeled standards are unavailable, a structurally similar compound that behaves identically to the analyte during sample preparation and analysis should be chosen. chromatographyonline.com

Method Validation and Quality Assurance in this compound Analysis

To ensure that the analytical results for this compound are reliable, accurate, and reproducible, the analytical method must be thoroughly validated. epa.gov Method validation is the process of demonstrating that a method is suitable for its intended purpose. chromatographyonline.com It involves evaluating several key performance characteristics. Quality assurance (QA) and quality control (QC) are overarching systems that ensure the validation is performed correctly and that the method continues to perform as expected during routine use. resource.org

Method Validation Parameters

The primary parameters assessed during method validation for this compound analysis include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by a calibration curve, and a correlation coefficient (r) or coefficient of determination (r²) close to 1 is desired. chromatographyonline.com

Accuracy is the closeness of the test results to the true value. It is often determined by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percent recovery. resource.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). resource.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.com

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

The following table presents validation data from studies analyzing alcohol ethoxylates, providing insight into the performance of methods applicable to this compound.

| Analyte/Matrix | Method | Validation Parameter | Finding | Reference |

| C12-C18 AEOs / Effluent | LC/MS | Limit of Quantitation (LOQ) | 0.25 µg/L for total AEOs (based on a 4-L sample). | psu.edu |

| C12 AEOs / River Water | LLE-GC-MS | Limit of Detection (LOD) | Ranged from 0.005 µg/L (for C12EO2–7) to 1 µg/L (for C12EO1). | researchgate.net |

| C12 AEOs / River Water | LLE-GC-MS | Limit of Quantification (LOQ) | Ranged from 0.01 µg/L (for C12EO5–7) to 2 µg/L (for C12EO1). | researchgate.net |

| AEOs / Sediment | UPLC-MS-MS | Limit of Detection (LOD) | Usually below 0.5 ng/g, but higher for monoethoxylate species (>5 ng/g). | researchgate.net |

| C10E8 / Rat Plasma | LC-MS/MS | Accuracy (Intra- & Inter-day) | 97.4–108.8% and 92.8–101.6%, respectively. | oup.com |

| C10E8 / Rat Plasma | Precision (Intra- & Inter-day) | RSD was ≤10.1% and ≤4.7%, respectively. | oup.com |

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for maintaining data quality in routine analysis. resource.org This program should be detailed in a Quality Assurance Project Plan (QAPP) before analysis begins. epa.gov Key QA/QC practices include:

Analysis of Blanks: Method blanks (clean matrix processed like a sample) are analyzed to check for contamination during the sample preparation and analysis process. researchgate.net

Spiked Samples/Matrix Spikes: A known quantity of the analyte is added to a real sample, which is then analyzed to assess method accuracy and potential matrix effects in a specific sample type. resource.org Recovery of the added analyte should fall within established acceptance limits, often 85-115%. resource.org

Replicate Samples: Analyzing duplicate or triplicate samples provides a measure of method precision for real-world samples. researchgate.net

Calibration Verification: The instrument's calibration is checked periodically by analyzing a standard of known concentration to ensure the response has not drifted. resource.org

Use of Certified Reference Materials (CRMs): When available, analyzing a CRM with a certified concentration of the analyte provides the most rigorous test of a method's accuracy.

By implementing these comprehensive sample preparation, method validation, and QA/QC protocols, analytical laboratories can generate high-quality, reliable data for this compound in complex environmental and biological research.

Applications and Industrial Research & Development

Surfactant Formulations and Performance Optimization

Isotridecanol (B73481) is a key precursor in the synthesis of a wide range of surfactants, which are essential components in numerous cleaning and industrial processes. fatposglobal.comverifiedmarketresearch.com These surfactants are valued for their ability to reduce surface and interfacial tension, enabling the mixing of immiscible substances like oil and water. chemondis.com

Nonionic Surfactants Based on this compound Ethoxylates